Ethyl 4-cyano-1,3-thiazole-2-carboxylate
Description
Ethyl 4-cyano-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a cyano (-CN) group at position 4 and an ethyl carboxylate (-COOEt) group at position 2. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. Its cyano group enhances electrophilicity, enabling participation in nucleophilic addition or cyclization reactions, while the ester group offers versatility in hydrolysis or transesterification pathways .
Properties
Molecular Formula |
C7H6N2O2S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
ethyl 4-cyano-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C7H6N2O2S/c1-2-11-7(10)6-9-5(3-8)4-12-6/h4H,2H2,1H3 |
InChI Key |
JHEFCZIXOBHVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
The structural and functional properties of ethyl 4-cyano-1,3-thiazole-2-carboxylate are best understood through comparison with analogs bearing modifications at positions 2, 4, or the thiazole backbone. Below is a detailed analysis supported by experimental data and synthesis methodologies.
Structural and Functional Modifications
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Solubility: The cyano group in this compound increases polarity compared to lipophilic analogs like ethyl 4-isopropylthiazole-2-carboxylate, which has a logP ~2.5 .
- Thermal Stability : Derivatives with electron-withdrawing groups (-CN, -CF3) exhibit higher thermal stability due to resonance stabilization of the thiazole ring .
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